molecular formula C18H16ClN5OS B11568281 N-(2-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11568281
M. Wt: 385.9 g/mol
InChI Key: GTDDFSNPUCWCCX-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase by binding to their active sites and blocking their activity . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Comparison with Similar Compounds

Similar compounds to N-(2-CHLOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines such as:

These compounds share similar structural features but may differ in their pharmacological activities and specific applications. The unique combination of substituents in N-(2-CHLOROPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and potential therapeutic benefits .

Properties

Molecular Formula

C18H16ClN5OS

Molecular Weight

385.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C18H16ClN5OS/c1-11-21-22-18-24(11)23-15(12-7-3-2-4-8-12)16(26-18)17(25)20-14-10-6-5-9-13(14)19/h2-10,15-16,23H,1H3,(H,20,25)

InChI Key

GTDDFSNPUCWCCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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